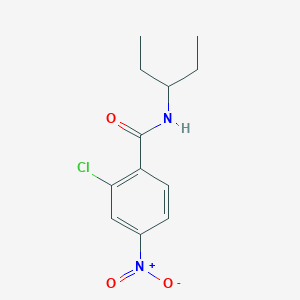![molecular formula C14H13ClN2O2S B5704370 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, commonly known as CPTH, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. CPTH is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to modulate gene expression in various cell types.
Mécanisme D'action
CPTH inhibits the activity of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide by binding to the active site of the enzyme. This prevents the acetylation of histone proteins, which in turn affects the regulation of gene expression. CPTH has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
CPTH has been shown to modulate gene expression in various cell types, which can have a wide range of biochemical and physiological effects. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, the exact biochemical and physiological effects of CPTH are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPTH in lab experiments is its potency as a HAT inhibitor. It has been shown to be more potent than other HAT inhibitors such as anacardic acid. However, one limitation of using CPTH is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CPTH. One area of research is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another area of research is the use of CPTH in combination with other drugs for cancer therapy. Finally, the exact biochemical and physiological effects of CPTH need to be further studied to fully understand its potential as a research tool.
Méthodes De Synthèse
CPTH can be synthesized using a simple two-step procedure. The first step involves the reaction of 2-chlorophenol with 2-thiophene carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetohydrazide in the presence of a catalyst such as acetic acid to yield CPTH. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
CPTH has been extensively studied for its potential use as a research tool in various scientific fields. It has been shown to inhibit the activity of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the inhibition of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide by CPTH has been shown to modulate gene expression in various cell types. CPTH has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-10(13-7-4-8-20-13)16-17-14(18)9-19-12-6-3-2-5-11(12)15/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKWRMJCZZPIPQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

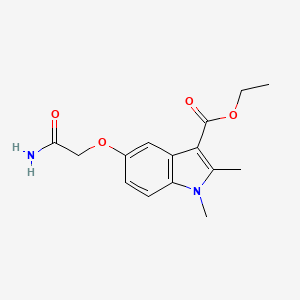
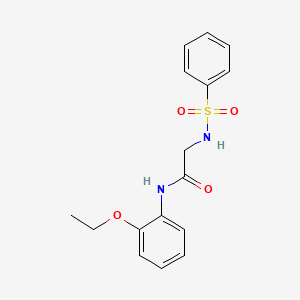
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)

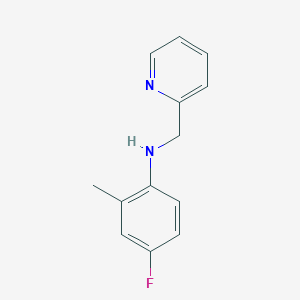
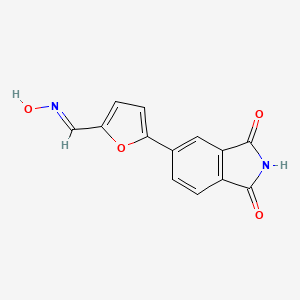
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
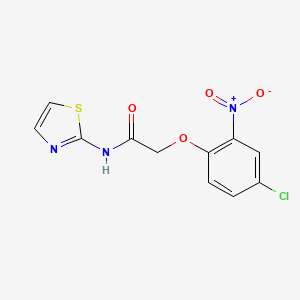
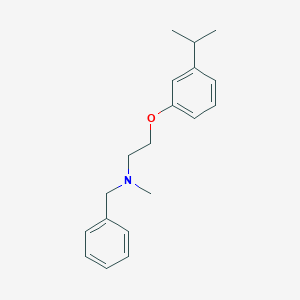

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
